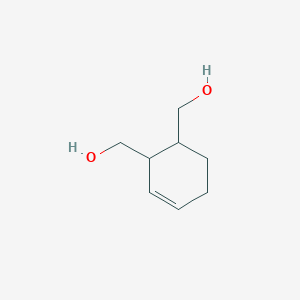

(Cyclohex-3-ene-1,2-diyl)dimethanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

74725-24-9 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

[2-(hydroxymethyl)cyclohex-3-en-1-yl]methanol |

InChI |

InChI=1S/C8H14O2/c9-5-7-3-1-2-4-8(7)6-10/h1,3,7-10H,2,4-6H2 |

InChI Key |

VZANJIIQFVLBAI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C=C1)CO)CO |

Origin of Product |

United States |

Formation Pathways and Reaction Mechanisms of the Cyclohex 3 Ene 1,2 Diyl Dimethanol Core Within Dimeric Structures

Diels-Alder Cycloaddition Reactions Leading to the Formation of Kitol-Type Dimers

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, plays a crucial role in the dimerization of certain molecules to form structures containing the (cyclohex-3-ene-1,2-diyl)dimethanol core. wikipedia.orglibretexts.org This type of reaction involves the combination of a conjugated diene with a dienophile, which is a molecule containing a double or triple bond. libretexts.orglibretexts.org The reaction is a concerted process, meaning that new carbon-carbon bonds are formed simultaneously. wikipedia.org In the context of vitamin A derivatives, this dimerization can lead to the formation of kitol-type structures.

Thermodynamically Favored Conditions for Dimerization

The dimerization process is influenced by thermodynamic parameters. For instance, the binding of retinol (B82714) (vitamin A alcohol) to proteins and membranes, a process related to its availability for dimerization, is governed by changes in enthalpy and entropy. nih.govosti.gov The binding of retinol to retinol-binding protein is primarily driven by a large increase in entropy, while its binding to albumin is an enthalpy-driven process. nih.govosti.gov In the case of retinal, the anion radical can undergo a reversible dimerization, with the forward dimerization being a second-order reaction and the reverse monomerization being a first-order reaction. acs.org This dimerization is more likely to occur at higher concentrations of the starting material. acs.org Studies have shown that at low water concentrations, low temperatures, and high retinal concentrations, the dimerization of the anion radical is the favored reaction mechanism. acs.org

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Forward Dimerization Rate Constant (kdim) | 8 × 102 L mol–1 s–1 | Retinal anion radical at 295 K | acs.org |

| Reverse Monomerization Rate Constant (kmon) | 2 × 10–2 s–1 | Retinal anion radical at 295 K | acs.org |

| Retinol-Retinol Binding Protein Interaction (TΔS°) | +10.32 kcal/mol | - | nih.gov |

| Retinol-Albumin Interaction (ΔH°) | -8.34 kcal/mol | - | nih.gov |

Mechanistic Investigations of Intermolecular Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition, where four π-electrons from the diene and two π-electrons from the dienophile participate in the formation of the new ring. libretexts.orglibretexts.org The mechanism is concerted, proceeding through a single transition state. wikipedia.org The reaction's feasibility is explained by Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.orgyoutube.com For a "normal demand" Diels-Alder reaction, the reaction is facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile, which lower the energy of the LUMO. organic-chemistry.org In some cases, the reaction can proceed through a two-step mechanism involving a metallacycle intermediate, especially when catalyzed by transition metals. nih.gov The dimerization of a compound where it acts as both the diene and the dienophile is also possible. libretexts.orgpdx.edu

Role of Dienophile and Diene Isomers in Dimer Formation

The stereochemistry of both the diene and the dienophile is crucial in determining the stereochemistry of the resulting cyclohexene (B86901) product. masterorganicchemistry.comyoutube.com The diene must be able to adopt an s-cis conformation to participate in the reaction. wikipedia.orglibretexts.org Substituents that are cis on the dienophile will remain cis in the product, and similarly, trans substituents will remain trans. masterorganicchemistry.com The orientation of substituents on the diene also dictates their final position in the product, with "outside" groups ending up on one face of the new ring and "inside" groups on the other. masterorganicchemistry.comyoutube.com The presence of bulky substituents can influence the reaction rate by affecting the stability of the s-trans conformation of the diene. wikipedia.org

Influence of External Factors on Dimerization Kinetics

The rate of dimerization reactions can be significantly affected by external factors such as temperature and pressure.

Thermal Induction and Activation Energy Studies

Temperature plays a critical role in the dimerization process. Thermal energy can induce the isomerization of molecules like retinal, which is a precursor to dimerization. arxiv.org The activation energy for the thermal activation of visual pigments, a process related to the initial steps that can lead to dimerization, has been estimated to be in the range of 20-25 kcal/mol. nih.govnih.gov However, other analyses suggest that the thermal and photic activation energies might be much closer, around 40-50 kcal/mol, when considering the vibrational modes of the chromophore. nih.gov In some systems, elevating the temperature can shift the equilibrium towards native dimerization, which can prevent the formation of undesirable aggregates. nih.gov

| Process | Activation Energy (Ea) | Reference |

|---|---|---|

| Thermal Activation of Visual Pigments (Rods and Cones) | 20-25 kcal/mol | nih.govnih.gov |

| Thermal and Photic Activation (alternative model) | ~40-50 kcal/mol | nih.gov |

| Thermal Isomerization of 11-cis Retinal in Solution | ~25 kcal/mol | nih.gov |

Biogenic and Synthetic Routes to Dimeric this compound-Containing Compounds

The construction of dimeric molecules containing the this compound core can be achieved through both biological and chemical synthesis strategies. Nature has evolved elegant enzymatic machinery to catalyze such reactions, while synthetic chemists have developed a diverse toolbox of reactions to achieve similar goals.

A cornerstone of both biogenic and synthetic routes to cyclohexene rings is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. nih.govwikipedia.orgthieme-connect.comlibretexts.orgrdd.edu.iqwvu.edu This reaction is highly valued for its ability to create multiple stereocenters with a high degree of control. thieme-connect.comresearchgate.net

In nature, enzymes known as Diels-Alderases have been identified that catalyze these cycloaddition reactions. nih.govresearchgate.net These enzymes play a crucial role in the biosynthesis of a variety of natural products. nih.govthieme-connect.comresearchgate.net For example, the biosynthesis of many secondary metabolites containing cyclohexene rings has been proposed to involve an enzyme-catalyzed Diels-Alder reaction. nih.gov While the direct enzymatic synthesis of a dimer containing the this compound core has not been explicitly reported, the existence of Diels-Alderases suggests a plausible biogenic pathway. Enzymatic cascade reactions, where a series of transformations occur in a single pot, are also a hallmark of natural product biosynthesis and can lead to complex dimeric structures. nih.govprinceton.edu

The biosynthesis of terpenoids, a large and diverse class of natural products, often involves the formation of cyclic structures, including cyclohexene rings. pugetsound.edukneopen.comnih.govresearchgate.net These pathways typically start from simple precursors and involve a series of enzymatic steps, including cyclizations catalyzed by terpene synthases. nih.gov It is conceivable that dimeric terpenoids containing the target structural motif could be formed through such biosynthetic pathways.

From a synthetic perspective, the Diels-Alder reaction remains a workhorse for the construction of cyclohexene derivatives. wikipedia.orgthieme-connect.comrdd.edu.iqwvu.eduacs.orgnih.govnih.gov The reaction conditions can be tuned to favor the formation of specific stereoisomers. For instance, the reaction of cyclopentadiene (B3395910) with maleic anhydride (B1165640) predominantly yields the endo product. wvu.edu

| Diene | Dienophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Butadiene | Ethene | High Temperature | Cyclohexene | Low | libretexts.org |

| Cyclopentadiene | Maleic Anhydride | Ethyl acetate (B1210297)/Hexane (B92381), Room Temp | cis-Norbornene-5,6-endo-dicarboxylic anhydride | Not specified | wvu.edu |

| 1-(4-chlorophenyl)-5-phenyl-4-methyl-2,4-pentadien-1-one | 1,3-diphenyl-2-chloropropen-1-one | Benzene, Reflux, 24h | Substituted cyclohexene | Not specified | rdd.edu.iq |

| 2-Silyloxy-1,3-pentadiene | 2-Methoxy-3-methyl-1,4-quinone | Not specified | Endo-cycloadduct | Sole product | acs.org |

In addition to the classic Diels-Alder reaction, chemoenzymatic strategies are emerging as powerful tools for the synthesis of complex molecules. nih.gov These approaches combine the selectivity of enzymes with the versatility of chemical catalysis to achieve transformations that are difficult to accomplish by either method alone. For instance, an enzymatic Diels-Alder reaction can be followed by chemical modifications to further diversify the resulting cyclohexene core.

Structural Elucidation and Stereochemical Investigations of Dimeric Compounds Containing the Cyclohex 3 Ene 1,2 Diyl Dimethanol Moiety

Advanced Spectroscopic Characterization Methodologies

The definitive characterization of dimeric structures containing the (Cyclohex-3-ene-1,2-diyl)dimethanol unit relies on a combination of powerful spectroscopic techniques. Each method provides complementary information, which, when pieced together, reveals the molecule's complete structural and stereochemical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed stereochemistry of complex organic molecules. mdpi.com For dimeric compounds of this compound, a suite of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the relative configuration of stereocenters.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the nuclei. The ¹H NMR spectrum would reveal signals for olefinic, methine, and methylene (B1212753) protons of the cyclohexene (B86901) ring, as well as the protons of the hydroxymethyl groups. chemicalbook.comdoi.org The ¹³C NMR spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, confirms the number of CH, CH₂, and CH₃ groups present. rsc.org

However, due to signal overlap and complex spin-spin coupling, 2D NMR experiments are indispensable for a complete assignment. mdpi.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. atc.ioresearchgate.net It is crucial for tracing the connectivity of protons within each cyclohexene ring system of the dimer, for instance, linking the carbinol methine protons to the adjacent allylic and aliphatic protons on the ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. nist.gov This allows for the unambiguous assignment of carbon resonances based on the already-assigned proton spectrum. For example, it would definitively link the hydroxymethyl proton signals to the hydroxymethyl carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH_ and ³J_CH_). nist.gov HMBC is critical for identifying the connectivity of quaternary carbons (which are invisible in HSQC) and for piecing together the fragments of the molecule, especially in confirming the linkage points between the two monomer units in the dimer. researchgate.net The stereochemistry, particularly the cis or trans relationship of the substituents, can often be inferred from the magnitude of the coupling constants (³J_HH_) in the ¹H NMR spectrum and through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Hypothetical this compound Monomer Unit

This table is a hypothetical representation based on data from similar cyclohexene structures. Actual values will vary based on the specific dimer structure and solvent.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |

| Olefinic (C3, C4) | 5.6 - 5.8 | 125 - 128 | COSY: with allylic protons (C2, C5). HMBC: to C1, C6. |

| Methine (C1, C2) | 2.2 - 2.6 | 40 - 45 | COSY: with olefinic and methylene protons. HMBC: to CH₂OH. |

| Methylene (C5, C6) | 1.8 - 2.3 | 25 - 30 | COSY: with adjacent methine and olefinic protons. |

| Hydroxymethyl (-CH₂OH) | 3.5 - 3.8 | 65 - 70 | COSY: with methine protons (C1, C2). HMBC: to C1, C2. |

When dimeric compounds of this compound are formed, a complex mixture of diastereomers can result. Separating these isomers and characterizing them individually is a significant challenge. Capillary High-Performance Liquid Chromatography-NMR (HPLC-NMR) coupling is a highly effective technique for this purpose. thno.org This method physically separates the isomers in the mixture using a capillary HPLC column and then directs the isolated compounds into an NMR flow cell for analysis. researchgate.net This allows for the acquisition of complete 1D and 2D NMR data for each stereoisomer, even when they are present in very small quantities (nanoliter scale). thno.orgresearchgate.net This hyphenated approach is invaluable for the unequivocal structural and stereochemical assignment of each isomer in a complex product mixture. researchgate.net

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry (MS) is a fundamental tool used to confirm the molecular weight and elemental composition of the synthesized dimeric compounds. For a dimer of this compound (monomer formula C₈H₁₄O₂), the expected molecular formula would be C₁₆H₂₆O₄, C₁₆H₂₈O₄, or similar, depending on the nature of the linkage. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula with confidence. thno.org

Common soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to generate the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with minimal fragmentation. Analysis of the fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information, such as the characteristic loss of water (H₂O) or hydroxymethyl (CH₂OH) groups, which helps to confirm the presence of the diol moieties.

UV-Visible Spectroscopy in Dimer Characterization

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about electronic transitions. An isolated, non-conjugated cyclohexene ring, as found in the this compound monomer, exhibits absorption only in the far UV region (typically below 200 nm), which is not easily accessible with standard instruments. nist.govlibretexts.org

However, this technique becomes significantly more useful in dimer characterization if the dimerization process creates a new chromophore or a conjugated system. For example, if the linkage between the two monomer units results in a system of conjugated double bonds, a significant bathochromic shift (shift to longer wavelengths) would occur, moving the absorption maximum (λ_max_) into the readily measurable UV-Vis range (200-400 nm). libretexts.org The position and intensity of this new absorption band can provide valuable evidence for the formation of the dimer and offer insights into the nature of the electronic system created by the linkage.

Chromatographic Separation and Isolation of Diastereomers

The synthesis of dimeric compounds from this compound often yields a mixture of diastereomers (cis/trans isomers). The separation of these isomers is essential for their individual characterization and for any subsequent studies. Due to their similar physical properties, this separation can be challenging and often requires specialized chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a primary method for separating such isomers. Given the presence of chiral centers, chiral HPLC, which uses a stationary phase containing a chiral selector, can be particularly effective. nih.gov The different diastereomers interact with the chiral stationary phase to varying degrees, leading to different retention times and enabling their separation. The choice of mobile phase, often a mixture of solvents like hexane (B92381) and ethanol, is optimized to achieve the best resolution. nih.gov

Gas chromatography (GC) can also be employed, particularly if the diols are first derivatized to make them more volatile. Separation of stereoisomers of similar cyclohexane (B81311) derivatives has been successfully achieved using capillary GC columns coated with modified cyclodextrins. researchgate.net

For highly polar diols and polyols that are difficult to handle with traditional silica (B1680970) or reverse-phase chromatography, other methods can be explored. Ion-exchange chromatography has been used to isolate highly polar cyclohexanetetrols from aqueous reaction media, offering a green alternative that avoids organic solvents and derivatization steps. mdpi.com In some cases, preferential crystallization or separation via the formation of diastereomeric salts can also be an effective strategy for isolating a single, pure stereoisomer from a mixture. google.com

Table 2: Summary of Chromatographic Techniques for Diastereomer Separation

| Technique | Principle | Applicability to this compound Dimers | References |

| Chiral HPLC | Differential interaction of diastereomers with a chiral stationary phase. | High potential for separating cis/trans and other diastereomeric forms. | nih.gov |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase; may require derivatization. | Effective for separating stereoisomers, especially on cyclodextrin-based columns. | researchgate.net |

| Ion-Exchange Chromatography | Separation of polar compounds from aqueous solutions based on charge. | Useful for isolating highly polar diol products, avoiding organic solvents. | mdpi.com |

| Crystallization | Separation based on differences in solubility of diastereomeric salts or derivatives. | Can be effective if one isomer can be selectively precipitated from solution. | google.com |

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of isomeric compounds, including dimers derived from this compound. The efficiency of HPLC allows for the resolution of closely related isomers, which is often a prerequisite for their individual characterization. nsf.gov

In the analysis of dimeric compounds, reversed-phase (RP-HPLC) is frequently employed. The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (like C18) and a polar mobile phase. The composition of the mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), can be fine-tuned to optimize the separation. nsf.gov The addition of modifiers like formic acid can also influence the retention behavior and peak shape of the analytes. nsf.gov

The successful separation of isomers by HPLC is quantified by the resolution value. A higher resolution value indicates a better separation between two adjacent peaks. For instance, in the separation of certain isomeric compounds, a resolution of 4.4 has been achieved, allowing for the distinct elution of each isomer. nsf.gov The elution order of isomers in RP-HPLC is dependent on their relative polarity, with more polar compounds generally eluting earlier.

Preparative HPLC is an extension of analytical HPLC that allows for the isolation of larger quantities of purified isomers. This is crucial for subsequent structural elucidation by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, as well as for biological activity testing. nsf.gov

Table 1: Representative HPLC Conditions for Isomer Separation

| Parameter | Condition |

| Column | C18 silica-based (e.g., 1.7 µm particle size, 2.1 mm i.d. x 100 mm length) |

| Mobile Phase | Acetonitrile:Water:Formic Acid (e.g., 85:15:0.1 v/v/v) |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 30 °C |

| Detection | UV-Vis or Mass Spectrometry (MS) |

Supercritical Fluid Chromatography (SFC) in Dimer Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for the separation of isomers. uva.es SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary component of the mobile phase. uva.es The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to traditional liquid chromatography. uva.es

A key advantage of SFC is the reduced consumption of organic solvents, which aligns with the principles of green chemistry. uva.es While pure CO2 is suitable for nonpolar compounds, the elution of more polar analytes, such as dimeric structures containing hydroxyl groups, often requires the addition of a polar organic modifier like methanol to the mobile phase. uva.es

The retention mechanisms in SFC can differ from those in HPLC, offering complementary selectivity. This can be particularly advantageous for resolving complex mixtures of isomers that are difficult to separate by HPLC alone. uva.es The ability to operate at lower temperatures also makes SFC suitable for the analysis of thermally labile compounds. uva.es

Table 2: Comparison of HPLC and SFC for Isomer Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |

| Primary Mobile Phase | Liquid (e.g., water, acetonitrile, methanol) | Supercritical Fluid (typically CO2) |

| Organic Solvent Consumption | High | Low |

| Analysis Time | Generally longer | Typically shorter |

| Operating Pressure | Lower | Higher |

| Selectivity | Based on partitioning between liquid mobile phase and solid stationary phase | Unique selectivity based on properties of supercritical fluid mobile phase |

Chiral Stationary Phases for Diastereomeric Separation

When the dimeric compounds are chiral and exist as diastereomers, their separation requires the use of a chiral stationary phase (CSP). CSPs are designed to have specific stereoselective interactions with the enantiomers or diastereomers of a chiral compound, leading to differential retention and, thus, separation.

The selection of an appropriate CSP is crucial and depends on the specific structural features of the diastereomers being separated. Common types of CSPs are based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The chiral recognition mechanism can involve a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The successful separation of diastereomers on a CSP provides the individual stereoisomers, which is essential for determining their absolute configuration and for studying their distinct biological activities.

Conformational Analysis of the this compound Unit within the Dimeric Framework

Within a dimeric framework, the conformational freedom of the cyclohexene ring can be restricted. The nature of the linkage between the two monomeric units plays a significant role in determining the preferred conformation of the this compound moiety.

Computational modeling and spectroscopic techniques, particularly NMR, are vital tools for conformational analysis. In NMR spectroscopy, the coupling constants between protons on the cyclohexene ring can provide information about their dihedral angles, which in turn helps to define the ring's conformation. The Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of different protons, providing further insights into the three-dimensional structure of the dimer.

The stability of different conformations is influenced by steric interactions. For instance, in substituted cyclohexanes, there is a general preference for bulky substituents to occupy equatorial positions to minimize 1,3-diaxial interactions, which are destabilizing. sapub.org Similar principles apply to the this compound unit within a dimer, where the molecule will tend to adopt a conformation that minimizes steric strain. The cyclohexane-1,3-dione ring, a related structure, has been observed to adopt a twist-boat conformation in some crystalline structures. nih.gov

The conformational analysis is critical as the three-dimensional shape of the dimeric compound is intimately linked to its biological activity. Different conformations can present different pharmacophoric features to a biological target, leading to variations in binding affinity and efficacy.

Chemical Reactivity and Transformational Chemistry of the Cyclohex 3 Ene 1,2 Diyl Dimethanol System

Pyrolysis and Retro-Diels-Alder Reactions of Kitol (B1673656) Dimers

Kitol, a naturally occurring dimer of retinol (B82714) (Vitamin A), possesses a (Cyclohex-3-ene-1,2-diyl)dimethanol core structure. The thermal behavior of kitol and its derivatives has been a subject of study, particularly in the context of retro-Diels-Alder reactions. The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings, and its reverse, the retro-Diels-Alder reaction, can be initiated by heat to break down these rings. masterorganicchemistry.comlibretexts.org

The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction, proceeding through the same transition state. masterorganicchemistry.com Applying sufficient heat can cause the Diels-Alder product to revert to its original diene and dienophile components. masterorganicchemistry.com In some instances, the retro-Diels-Alder reaction can lead to products different from the initial reactants, especially when multiple retro-Diels-Alder pathways are possible. masterorganicchemistry.com The favorability of a particular retro-Diels-Alder pathway is influenced by the stability of the resulting products. masterorganicchemistry.com For example, the formation of an aromatic ring and the liberation of a small gaseous molecule like CO2 can make a retro-Diels-Alder reaction essentially irreversible. masterorganicchemistry.com

Studies on the pyrolysis of related cyclohexene (B86901) systems provide insight into the potential thermal decomposition pathways. For instance, the pyrolysis of N-substituted-1-cyclohexene-1,2-dicarboximides can yield N,N'-substituted-pyromellitdiimides. google.com High-temperature studies of cyclohexane (B81311) pyrolysis show that it is largely dominated by reactions initiated by cyclohexyl radicals. mit.eduosti.gov

Derivatization of the Primary Alcohol Functionalities within the this compound Core

The two primary alcohol groups of this compound are key sites for chemical modification, allowing for the synthesis of a wide array of derivatives. These transformations are fundamental in tuning the physical and chemical properties of the molecule for various applications.

The primary hydroxyl groups readily undergo esterification reactions. A prominent example is the formation of Kitol Diacetate, where both alcohol functionalities are converted to acetate (B1210297) esters. This conversion is typically achieved by reacting this compound with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or catalyst.

Kitol diacetate is recognized as an analog of kitol and a provitamin A, which can be converted to vitamin A. chemicalbook.com

Table 1: Properties of Kitol Diacetate

| Property | Value |

| CAS Number | 13828-13-2 |

| Molecular Formula | C44H64O4 |

| Molecular Weight | 656.98 g/mol |

| Appearance | Off-White to Yellow Oil |

| Melting Point | 150-151 °C |

| Boiling Point (Predicted) | 693.7±55.0 °C |

| Density (Predicted) | 1.027±0.06 g/cm3 |

| Storage | Amber Vial, -86°C Freezer, Under inert atmosphere |

| Solubility | Chloroform (Slightly), Methanol (B129727) (Slightly) |

| Stability | Light Sensitive, Temperature Sensitive |

| Data sourced from ChemicalBook and Simson Pharma Limited chemicalbook.com |

Beyond esterification, the primary alcohol groups can be transformed into a variety of other functional groups. These interconversions are standard procedures in organic synthesis and significantly expand the chemical diversity of the this compound scaffold. vanderbilt.edufiveable.meimperial.ac.uk

Common transformations include:

Oxidation: The primary alcohols can be oxidized to aldehydes and subsequently to carboxylic acids using appropriate oxidizing agents. Mild oxidants can selectively yield aldehydes, while stronger conditions will lead to the dicarboxylic acid. fiveable.me

Conversion to Halides: The hydroxyl groups can be replaced by halogens (Cl, Br, I) through reactions with reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). These halogenated derivatives serve as versatile intermediates for further nucleophilic substitution reactions. vanderbilt.edu

Formation of Ethers: Williamson ether synthesis, involving deprotonation of the alcohols to form alkoxides followed by reaction with an alkyl halide, can be used to prepare ether derivatives.

Conversion to Amines: The alcohols can be converted to amines through a two-step process involving conversion to a good leaving group (like a tosylate) followed by nucleophilic substitution with ammonia (B1221849) or an amine. vanderbilt.edu

Studies on the Stability of the Cyclohexene Double Bond within the Core Structure

The double bond in this compound provides a site for electrophilic addition reactions. However, the stability of the cyclohexene ring can be compared to other cyclic and acyclic alkenes. For instance, cyclohexene is generally more stable than a conjugated cyclohexadiene due to the absence of conjugation. quora.com The stability of alkenes can be experimentally determined by measuring their heats of hydrogenation; a lower heat of hydrogenation indicates a more stable alkene. libretexts.org

Analytical Methodologies for the Assessment of Cyclohex 3 Ene 1,2 Diyl Dimethanol Containing Species

Development and Validation of Chromatographic Methods

Chromatographic techniques are central to the analysis of (Cyclohex-3-ene-1,2-diyl)dimethanol, enabling the separation and quantification of the monomer, its dimers, and other impurities. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.

The development of a reliable HPLC method for the quantification of this compound dimers involves several key steps. The goal is to achieve a separation that can resolve the monomer from its various dimeric forms and other potential impurities.

Method Development: A typical approach would involve reversed-phase HPLC, which separates compounds based on their hydrophobicity. Since the dimers of this compound are larger and generally more hydrophobic than the monomer, they will have longer retention times on a nonpolar stationary phase (such as a C18 column).

The development process includes the optimization of several parameters:

Column Selection: A high-resolution C18 or C8 column is often the first choice.

Mobile Phase Composition: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. The gradient allows for the efficient elution of both the more polar monomer and the less polar dimers within a reasonable timeframe.

Detector Selection: A Diode Array Detector (DAD) or a simple UV detector is suitable if the compounds have a UV chromophore. However, since this compound and its simple dimers lack a strong chromophore, derivatization with a UV-active agent might be necessary for high sensitivity. Alternatively, a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used.

Method Validation: Once developed, the method must be validated to ensure its reliability. Validation is performed according to guidelines from organizations like the International Council for Harmonisation (ICH). Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spiking a blank matrix with a known amount of the analyte.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

An example of a data table summarizing the validation of a hypothetical HPLC method for dimer quantification is presented below.

Table 1: Illustrative Validation Summary for a Dimer Quantification HPLC Method

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Specificity | No interference from monomer or known impurities at the retention time of the dimer. | Peak purity > 0.99 |

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Range (µg/mL) | 1 - 100 | Relevant to expected impurity levels |

| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |

| Precision (RSD%) | ||

| - Repeatability | < 1.0% | ≤ 2.0% |

| - Intermediate Precision | < 1.5% | ≤ 2.0% |

| LOD (µg/mL) | 0.2 | Reportable |

| LOQ (µg/mL) | 0.7 | Reportable |

| Robustness | Unaffected by minor changes in flow rate (±0.1 mL/min) and temperature (±2°C). | RSD ≤ 2.0% |

Impurity profiling is the identification and quantification of all potential impurities in a substance. For this compound, this includes starting materials, by-products from synthesis, and degradation products like dimers. A validated chromatographic method is the cornerstone of impurity profiling and routine quality control.

In a quality control setting, the HPLC method would be used to:

Confirm the identity of the main component by comparing its retention time to that of a reference standard.

Quantify the purity of the this compound, typically expressed as a percentage area of the main peak.

Detect and quantify specified impurities, such as dimers, and any unspecified impurities.

The results of this analysis are compiled in a Certificate of Analysis (CoA) for each batch of the material, ensuring it meets the required specifications before use. For instance, in the synthesis of polyesters, even small amounts of dimeric impurities can affect the polymerization process and the final properties of the polymer, such as its molecular weight distribution and mechanical strength. uva.nllibretexts.org

Table 2: Example of a Quality Control Specification for this compound

| Test | Method | Specification |

|---|---|---|

| Assay | HPLC | ≥ 99.0% |

| Individual Dimer | HPLC | ≤ 0.2% |

| Total Dimers | HPLC | ≤ 0.5% |

| Any Other Individual Impurity | HPLC | ≤ 0.1% |

| Total Impurities | HPLC | ≤ 1.0% |

Application of Microcalorimetry in Monitoring Dimer Formation Kinetics

Microcalorimetry is a highly sensitive technique that measures the heat flow associated with chemical reactions or physical processes. It can be a powerful tool for studying the kinetics and thermodynamics of the dimerization of this compound, which is a Diels-Alder type reaction.

Isothermal Titration Calorimetry (ITC) or reaction calorimetry can be used to monitor the heat produced or consumed as the dimerization reaction proceeds. By measuring the heat rate as a function of time, it is possible to determine the reaction rate and, consequently, the kinetic parameters.

The dimerization of a cyclohexadiene derivative can be represented as: 2 M → D where M is the monomer and D is the dimer.

The heat flow (dQ/dt) is proportional to the reaction rate (r): dQ/dt = r * ΔH where ΔH is the enthalpy of the reaction.

By fitting the calorimetric data to a kinetic model, one can extract:

Reaction order: To determine if the dimerization is a second-order process as expected.

Rate constant (k): A measure of the reaction speed at a given temperature.

Activation Energy (Ea): By performing the experiment at different temperatures, the activation energy can be determined using the Arrhenius equation. This provides insight into the temperature sensitivity of the dimerization.

Enthalpy of reaction (ΔH): The total heat evolved or absorbed during the reaction gives the enthalpy change, indicating whether the reaction is exothermic or endothermic. Diels-Alder reactions are typically exothermic. wikipedia.org

Entropy of reaction (ΔS): With the Gibbs free energy (ΔG) determined from the equilibrium constant, the entropy change can be calculated, providing information about the change in disorder of the system.

Table 3: Hypothetical Kinetic and Thermodynamic Data from a Microcalorimetry Study of Dimerization

| Parameter | Value | Units |

|---|---|---|

| Reaction Order | 2 | - |

| Rate Constant (k) at 25°C | 1.5 x 10⁻⁵ | L/(mol·s) |

| Activation Energy (Ea) | 65 | kJ/mol |

| Enthalpy (ΔH) | -80 | kJ/mol |

| Entropy (ΔS) | -150 | J/(mol·K) |

The kinetic and thermodynamic data obtained from microcalorimetry are invaluable for predicting the long-term stability of this compound.

Shelf-life prediction: The rate constants at various temperatures can be used in the Arrhenius equation to predict the rate of dimer formation at typical storage temperatures. This allows for the estimation of the shelf-life of the material under defined storage conditions.

Identification of safe processing temperatures: Knowledge of the activation energy helps in defining the maximum temperature to which the material can be exposed during processing without significant dimerization occurring.

Formulation development: The data can guide the development of formulations with improved stability, for instance, by identifying solvents or additives that may inhibit the dimerization process.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, HPLC-DAD)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for the comprehensive analysis of this compound.

HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection): As mentioned earlier, HPLC-DAD is a powerful combination. The DAD detector acquires a UV-Vis spectrum at each point in the chromatogram. This has several advantages:

Peak Purity Analysis: The spectra across a single chromatographic peak can be compared to assess its purity. Any significant spectral differences may indicate the presence of a co-eluting impurity.

Tentative Peak Identification: The UV spectrum of an unknown peak can be compared to a library of spectra for tentative identification.

Method Development: The spectral information helps in selecting the optimal wavelength for quantification, maximizing sensitivity and minimizing interference.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is arguably the most powerful tool for impurity identification. After separation by HPLC, the eluent is introduced into a mass spectrometer, which provides mass information for the components.

Unambiguous Identification of Impurities: MS provides the molecular weight of each component. For dimers, the molecular weight would be double that of the monomer. Fragmentation patterns obtained through tandem MS (MS/MS) can be used to elucidate the structure of the impurities.

High Sensitivity: MS detectors are generally more sensitive than UV or RI detectors, allowing for the detection and identification of trace-level impurities.

Analysis of Complex Mixtures: The high selectivity of MS allows for the analysis of complex samples where chromatographic separation may be incomplete. For instance, different isomeric forms of the dimer, which may be difficult to separate chromatographically, can often be distinguished by their mass spectra or fragmentation patterns. The use of derivatization agents can further enhance the sensitivity and specificity of LC-MS analysis for Diels-Alder adducts. nih.govelsevierpure.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Degradation Pathways and Stability Studies of the Cyclohex 3 Ene 1,2 Diyl Dimethanol Containing Dimers

Investigation of Degradation Products of Kitol (B1673656) and Related Structures

The degradation of dimers containing the (Cyclohex-3-ene-1,2-diyl)dimethanol structure, such as the Vitamin A dimer Kitol, can be initiated by various stress factors including acid, base, heat, light, and oxidation. nih.govnih.gov Studies on related compounds like Retinol (B82714) have shown that exposure to unfavorable conditions can lead to degradation into less bioactive or potentially harmful forms. diva-portal.org

For instance, stress testing of Ketoconazole, another complex organic molecule, under acidic, basic, and oxidative conditions resulted in significant degradation. nih.govnih.gov The degradation products were successfully identified using liquid chromatography-mass spectrometry (LC-MS) techniques. nih.govnih.gov Similarly, the degradation of Retinol is known to be accelerated by increased temperatures, leading to isomerization from the all-trans form to the 13-cis-retinol (B135769) isomer. diva-portal.org

In the context of Retinal, a related retinoid, isomerization can be induced chemically or photochemically, leading to a mixture of isomers including all-trans, 13-cis, 9-cis, 11-cis, and 9,13-di-cis forms. nih.govacs.org Kinetic studies have revealed that the 9,13-di-cis isomer is a favored intermediate in the isomerization of 9-cis-retinal. nih.govacs.org While these specific products are for Retinal, they provide insight into the types of isomeric degradation products that can arise from the broader class of compounds containing similar structural motifs.

Kinetic Studies of Dimer Degradation

Kinetic studies are crucial for understanding the rate and mechanism of dimer degradation. The dimerization of Vitamin A, which leads to the formation of Kitol and other dimers, is a critical process, and its rate is influenced by various factors. arvojournals.orgnih.gov

Second-Order Kinetics of Retinol Dimerization

The dimerization of the anion radical of Retinal has been shown to follow a reversible second-order kinetic model. acs.org At 295 K, the forward dimerization rate constant (kdim) was determined to be 8 x 10² L mol⁻¹ s⁻¹, while the reverse monomerization rate constant (kmon) was 2 x 10⁻² s⁻¹. acs.org This dimerization is favored at lower temperatures and higher concentrations of Retinal. acs.org

Studies on a Vitamin A analog, C20D₃-Vitamin A, have demonstrated that selectively increasing the energy required for a key step in the dimerization process can significantly reduce the rate of dimer formation. arvojournals.orgnih.gov This highlights the potential to control the degradation of such dimers by modifying their chemical structure.

Influence of Environmental Factors on Dimer Stability

The stability of dimers containing the this compound structure is significantly influenced by environmental factors such as temperature, light, and the presence of oxygen. cosmeticsandtoiletries.com

Thermal Stability and Degradation

Thermal stress is a major factor in the degradation of these dimers. Studies on Retinol have shown that its degradation is accelerated at higher temperatures. diva-portal.org For example, in cosmetic formulations, an increase in temperature led to the thermal isomerization of all-trans-retinol to 13-cis-retinol. diva-portal.org Accelerated stability testing at 40°C resulted in a 40%-100% reduction of retinoids after 6 months, with the degradation being dependent on the formulation. diva-portal.org In another study, water-in-oil creams containing all-trans-retinol showed significant degradation after two months at 50°C. diva-portal.org The stability of the apo-RXRα LBD homodimer, a protein that binds retinoids, was also found to be temperature-dependent, with a melting temperature (Tm) of 58.7°C. nih.govbiorxiv.orgresearchgate.net

The following table summarizes the thermal stability data for a related retinoid-binding protein homodimer:

| Parameter | Value | Reference |

| Melting Temperature (Tm) | 58.7 °C | nih.govbiorxiv.orgresearchgate.net |

| Unfolding Enthalpy (ΔH) | 673 kJ/mol | nih.govbiorxiv.orgresearchgate.net |

| Free Energy of Unfolding (ΔG) at 37°C | 33 kJ/mol | biorxiv.orgresearchgate.net |

Light and Oxygen Exclusion Effects

Exclusion of light and oxygen is critical for maintaining the stability of these dimers. Retinol is known to be susceptible to photochemical and thermal oxidation, which decreases its bioactivity. cosmeticsandtoiletries.com The stability of Retinol is generally reduced in the presence of high humidity, low pH, high temperature, and exposure to air and light. diva-portal.orgcosmeticsandtoiletries.com

Studies on perovskite solar cells, which are also sensitive to environmental factors, have shown that the combination of light and oxygen leads to rapid degradation. researchgate.netresearchgate.net In contrast, degradation is significantly slower in the absence of oxygen, even with exposure to moisture. researchgate.netresearchgate.net This underscores the synergistic destructive effect of light and oxygen. For Retinol-containing emulsions, the addition of antioxidants can significantly improve stability by mitigating oxidative degradation. diva-portal.org

The following table illustrates the effect of light and temperature on the stability of a general liposome (B1194612) containing Retinol versus a triply stabilized system (TSS):

| Storage Condition | General Liposome Stability | TSS Stability | Reference |

| 25°C without light | Higher Stability | Highest Stability | cosmeticsandtoiletries.com |

| 40°C with normal light | Lower Stability | Higher Stability | cosmeticsandtoiletries.com |

| Room temperature with normal light | Lower Stability | Higher Stability | cosmeticsandtoiletries.com |

Advanced Derivatives and Synthetic Modifications of Cyclohex 3 Ene 1,2 Diyl Dimethanol Based Architectures

Synthesis and Characterization of Novel Kitol (B1673656) Derivatives for Research Purposes

Kitol, a naturally occurring dimer of vitamin A found in whale liver oil, features a complex structure incorporating a substituted (cyclohex-3-ene-1,2-diyl)dimethanol core. rsc.orgicrwhale.orgnih.gov Its molecular formula is C₄₀H₆₀O₂. nih.gov The elucidation of Kitol's structure spurred research into its derivatives to confirm its constitution and explore its chemical properties. rsc.org

Early research focused on simple derivatives to probe the molecule's fundamental features, such as the number of double bonds and the nature of its hydroxyl groups. icrwhale.org A key derivative in these studies was Perhydrokitol diacetate . It was synthesized via the catalytic hydrogenation of Kitol diacetate . rsc.org The mass number of perhydrokitol diacetate was determined to be 672, corresponding to the molecular formula C₄₄H₈₀O₄, which confirmed that the original Kitol molecule contains eight double bonds and three rings. rsc.org

Another derivative, a hydrocarbon (C₄₀H₇₆), was synthesized by treating perhydrokitol ditosylate with boiling pyridine, followed by catalytic hydrogenation. rsc.org The mass spectrum of this hydrocarbon also supported the established structure of the perhydrokitol backbone. rsc.org While much of the foundational work on Kitol derivatives dates back several decades, these initial synthetic and characterization efforts laid the groundwork for understanding the reactivity of the complex this compound-containing architecture.

| Derivative Name | Parent Compound | Synthesis Method | Purpose of Synthesis | Key Characterization Findings |

| Kitol diacetate | Kitol | Acetylation | Intermediate for hydrogenation | Molecular Weight: 656; Molecular Formula: C₄₄H₆₄O₄ rsc.org |

| Perhydrokitol diacetate | Kitol diacetate | Catalytic Hydrogenation | Structure elucidation (determine unsaturation) | Molecular Weight: 672; Formula: C₄₄H₈₀O₄; Confirmed 8 double bonds and 3 rings in Kitol. NMR confirmed primary alcohol groups. rsc.org |

| Perhydrokitol ditosylate | Perhydrokitol | Tosylation | Intermediate for elimination/hydrogenation | Used to create a hydrocarbon derivative for further mass spectral analysis. rsc.org |

| Hydrocarbon (unnamed) | Perhydrokitol ditosylate | Elimination with pyridine, then hydrogenation | Structure elucidation | Molecular Weight: 556; Formula: C₄₀H₇₆; Mass spectrum fragmentation supported the core structure. rsc.org |

Exploration of the this compound Moiety in the Design of Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems. eubopen.org The design of these probes often involves a central scaffold that can be systematically modified to attach reporter groups (like fluorophores), affinity tags, or reactive groups while maintaining affinity for a biological target. ljmu.ac.uk While direct examples of this compound being used as the core of a widely-applied chemical probe are not prominent in the literature, its structure presents clear potential. The cyclohexene (B86901) ring offers a rigid, three-dimensional framework that can be valuable for creating selective interactions with protein binding pockets. nih.gov

The key to its potential lies in its orthogonal functional handles:

Diol Functionality : The two primary hydroxyl groups are readily modified. They can be esterified or converted to ethers to attach linkers, which can then be connected to fluorescent dyes or biotin (B1667282) tags for visualization or pull-down experiments, respectively. This modular approach is common in probe development. nih.gov

Alkene Functionality : The double bond in the cyclohexene ring can undergo a variety of chemical transformations, such as epoxidation, dihydroxylation, or ozonolysis, to introduce new functional groups. It could also potentially participate in "click" chemistry reactions after suitable functionalization, a powerful method for conjugating the probe to other molecules. ljmu.ac.uk

The design of novel antagonists for the CC chemokine receptor 2 (CCR2) has utilized a cyclohexenyl scaffold, highlighting the utility of this ring system in generating potent and selective bioactive molecules. nih.gov In one study, modifications to the substituents on a cyclohexene ring led to a significant increase in binding affinity, demonstrating that the rigid conformation of the ring is amenable to structure-activity relationship (SAR) studies. nih.gov Similarly, research into fluorescence-labeled analogs of TAK779, a CCR5 antagonist, involved replacing a seven-membered ring with a cyclopyran ring, which contains a cyclic ether structure that can be conceptually derived from a diol like this compound. nih.gov These examples underscore the principle that cyclic scaffolds are valuable in probe design. The this compound moiety, with its defined stereochemistry and multiple functionalization points, represents an untapped resource for the development of novel, targeted chemical probes.

Potential for Functionalization and Incorporation into Polymeric Systems

The incorporation of diols into polymers, primarily polyesters and polyurethanes, is a fundamental process in materials science. wikipedia.org Cyclic diols, such as 1,4-cyclohexanedimethanol (B133615) (CHDM), are known to impart rigidity and enhance the thermal and mechanical properties of polymers. nih.govwikipedia.org The this compound molecule offers these same advantages, with the added functionality of the double bond, opening avenues for more advanced polymer structures beyond simple linear polycondensation.

A significant area of academic exploration is the use of diol-derived monomers in Ring-Opening Metathesis Polymerization (ROMP). rsc.org This powerful technique allows for the rapid synthesis of cross-linked thermoset materials. The process would involve first functionalizing the hydroxyl groups of this compound with a strained cyclic olefin, such as norbornene, via esterification. The resulting monomer, now containing two norbornene units, can be rapidly polymerized using a Grubbs' catalyst. The original cyclohexene double bond could either remain as a pendant group for post-polymerization modification or potentially participate in the cross-linking process, leading to materials with high network density. Research on other diols has shown that this approach can convert them into thermosets with tunable properties in minutes, a significant advantage for rapid manufacturing. rsc.org

Beyond ROMP, the pendant double bond in polymers synthesized from this compound offers a site for further functionalization. This "post-polymerization modification" is a key strategy for creating functional materials. For example, the double bonds within the polymer backbone could be:

Cross-linked through vulcanization-type reactions to enhance the mechanical strength and thermal stability of the material.

Functionalized with thiol-ene click chemistry to attach specific side chains, altering the polymer's solubility, hydrophilicity, or introducing bioactive moieties. nih.gov

Epoxidized to create reactive sites for curing with amines or other nucleophiles, a common strategy in epoxy resin chemistry.

This potential for advanced functionalization and polymerization distinguishes this compound from its saturated analog, CHDM. While the simple esterification to form polyesters is an obvious application, its true potential in polymer science lies in leveraging the alkene functionality to create complex, cross-linked, and modifiable polymeric architectures. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Cyclohex-3-ene-1,2-diyl)dimethanol in laboratory settings?

- Methodological Answer : The compound can be synthesized via:

- LiAlH4 Reduction : Reduction of 4,7-dimethyl-2-benzofuran-1,3-dione with lithium aluminium hydride (LiAlH4) in diethyl ether/tetrahydrofuran under reflux, followed by purification via silica gel chromatography .

- Dihydroxylation : Olefin dihydroxylation using selenious acid and hydrogen peroxide in acetonitrile/water, enabling stereoselective formation of vicinal diols .

- Chiral Synthesis : Enantio-selective routes involving (R)-(-)-epichlorohydrin to generate cyclopropane intermediates, followed by diol formation .

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>HNMR : Identifies benzylic protons (δ ~3.8–4.2 ppm) and cyclohexene backbone resonances (δ ~5.5–6.0 ppm) .

- X-ray Crystallography : Resolves intramolecular hydrogen bonds (O–H⋯O, ~2.7 Å) and non-planar methyl group displacements (e.g., 0.71–0.85 Å from aromatic planes) in crystal structures .

- GC/MS : Validates purity and molecular weight (112.17 g/mol) .

Q. How is the compound purified after synthesis?

- Methodological Answer : Common methods include:

- Column Chromatography : Silica gel eluted with diethyl ether/pentane mixtures (60:40 v/v) to isolate diol products .

- Recrystallization : Using polar aprotic solvents (e.g., acetonitrile) to exploit hydrogen-bonding interactions for crystal formation .

Advanced Research Questions

Q. How do researchers control cis/trans isomer ratios in this compound derivatives?

- Methodological Answer :

- Stereoselective Catalysis : Chiral catalysts (e.g., Sharpless dihydroxylation) or enantiopure starting materials (e.g., (R)-epichlorohydrin) bias stereochemistry .

- Thermodynamic Control : Heating in methanol with camphor sulfonic acid promotes diastereomer interconversion via transient orthoester intermediates .

- Crystallographic Analysis : X-ray data (e.g., C–C bond angles ~120°) validates isomer ratios .

Q. What role does this compound play in polymer chemistry?

- Methodological Answer :

- Polyester Monomer : Reacts with dicarboxylic acids (e.g., terephthalic acid) to form high-Tg polyesters; cis/trans ratios (25:75–50:50) modulate crystallinity .

- Crosslinking Agent : Enhances thermoset coatings via hydroxyl-epoxy reactions, improving mechanical stability .

- Patent Applications : Used in copolymers (e.g., ternary systems with acrylates) for UV-resistant films .

Q. How are intramolecular hydrogen bonds characterized, and how do they influence reactivity?

- Methodological Answer :

- FTIR Spectroscopy : O–H stretching frequencies (~3200–3400 cm<sup>−1</sup>) indicate hydrogen bonding .

- Crystallography : Seven-membered hydrogen-bonded rings stabilize conformations, reducing nucleophilicity of hydroxyl groups .

- Reactivity Impact : Hydrogen bonding slows esterification kinetics, requiring acidic catalysts (e.g., H2SO4) for efficient derivatization .

Q. What strategies mitigate diastereomer contamination during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use of enantiopure epoxides (e.g., (1S,2R)-epichlorohydrin) to enforce stereochemical control .

- Dynamic Resolution : Racemic mixtures treated with lipases or chiral amines to kinetically resolve isomers .

- Chromatographic Separation : Chiral stationary phases (e.g., cellulose esters) resolve diastereomers post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.